alpha-Ethyl-beta-s-butyl-stilbene alpha-Ethyl-beta-s-butyl-stilbene
Brand Name: Vulcanchem
CAS No.: 63019-12-5
VCID: VC18699875
InChI: InChI=1S/C20H24/c1-4-16(3)20(18-14-10-7-11-15-18)19(5-2)17-12-8-6-9-13-17/h6-16H,4-5H2,1-3H3
SMILES:
Molecular Formula: C20H24
Molecular Weight: 264.4 g/mol

alpha-Ethyl-beta-s-butyl-stilbene

CAS No.: 63019-12-5

Cat. No.: VC18699875

Molecular Formula: C20H24

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

alpha-Ethyl-beta-s-butyl-stilbene - 63019-12-5

Specification

CAS No. 63019-12-5
Molecular Formula C20H24
Molecular Weight 264.4 g/mol
IUPAC Name (5-methyl-3-phenylhept-3-en-4-yl)benzene
Standard InChI InChI=1S/C20H24/c1-4-16(3)20(18-14-10-7-11-15-18)19(5-2)17-12-8-6-9-13-17/h6-16H,4-5H2,1-3H3
Standard InChI Key ATGOFIAEDQLOPK-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=C(CC)C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Nomenclature and Structural Analysis

Chemical Identity and Systematic Naming

  • α\alpha-ethyl: Ethyl group on carbon 1

  • β\beta-s-butyl: sec-Butyl group on carbon 2

This hypothetical structure would correspond to (E)-1-ethyl-2-(sec-butyl)-1,2-diphenylethylene, though no published synthesis or characterization confirms this configuration .

Stereochemical Considerations

Stilbenes exhibit E/ZE/Z isomerism due to restricted rotation around the double bond. For the proposed structure, steric hindrance between the ethyl and sec-butyl groups would likely favor the EE-isomer (trans configuration), but computational modeling data is absent .

Synthetic Pathways and Challenges

Isolation and Purification Obstacles

Hypothetically, the sec-butyl group’s branching could complicate crystallization, necessitating advanced chromatographic techniques like HPLC or SFC (supercritical fluid chromatography). No experimental protocols exist to verify this.

Physicochemical Properties (Theoretical Predictions)

Molecular Weight and Solubility

Using group contribution methods:

  • Molecular formula: C20_{20}H24_{24}

  • Molecular weight: 264.41 g/mol

  • LogP (octanol-water): ~5.2 (indicating high lipophilicity)

These values suggest poor aqueous solubility, potentially limiting bioavailability without formulation aids.

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict a melting point range of 80–95°C due to reduced crystal packing efficiency from the sec-butyl group.

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